molecular formula C12H15BrO2 B8278836 4-(4-Bromo-benzyl)-2,2-dimethyl-[1,3]dioxolane

4-(4-Bromo-benzyl)-2,2-dimethyl-[1,3]dioxolane

Cat. No. B8278836
M. Wt: 271.15 g/mol
InChI Key: GVXIXDHJYCFFIP-UHFFFAOYSA-N
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Patent
US07846964B2

Procedure details

At −78° C. buthyllithium (3.98 mL, 6.37 mmol, 1.6 M solution in hexanes) is added to a solution of 4-(4-bromo-benzyl)-2,2-dimethyl-[1,3]dioxolane (1.57 g, 5.79 mmol) in THF (50 mL). The reaction mixture is stirred at −78° C. for 2 h before DMF is slowly added (2.12 g, 28.95 mmol). Stirring is continued for 30 min at −78° C., then at rt for 1 h. The mixture is diluted with diethyl ether (200 mL) and washed with sat. aq. NaHCO3 and water. The organic layer is dried over MgSO4 and evaporated to leave 4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-benzaldehyde (1.29 g) as a pale brownish oil; LC-MS: tR=0.87 min; 1H NMR (CDCl3): δ 9.98 (s, 1H), 7.84-7.79 (m, 2H), 7.47-7.37 (m, 2H), 4.35 (p, J=6.4 Hz, 1H), 4.02 (dd, J=5.9, 8.2 Hz, 1H), 3.65 (dd, J=7.0, 8.2 Hz, 1H), 3.04 (dd, J=7.0, 14.1 Hz, 1H), 2.90 (dd, J=5.9, 13.5 Hz, 1H9, 1.44 8s, 3H), 1.36 (s, 3H).
[Compound]
Name
solution
Quantity
3.98 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8]2)=[CH:4][CH:3]=1.CN([CH:19]=[O:20])C>C1COCC1.C(OCC)C>[CH3:12][C:9]1([CH3:13])[O:8][CH:7]([CH2:6][C:5]2[CH:14]=[CH:15][C:2]([CH:19]=[O:20])=[CH:3][CH:4]=2)[CH2:11][O:10]1

Inputs

Step One
Name
solution
Quantity
3.98 mL
Type
reactant
Smiles
Name
Quantity
1.57 g
Type
reactant
Smiles
BrC1=CC=C(CC2OC(OC2)(C)C)C=C1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added (2.12 g, 28.95 mmol)
WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCC(O1)CC1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.